(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

(1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol is a chiral, non-racemic fluorinated indanol characterized by a rigid bicyclic indane core, a secondary alcohol at the 1-position with defined (R) absolute configuration, and a single fluorine substituent at the 4-position of the aromatic ring. The molecular formula is C₉H₉FO, with a molecular weight of 152.16 g/mol.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 1270292-77-7
Cat. No. B3377242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
CAS1270292-77-7
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC=C2F
InChIInChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1
InChIKeyORUNCRYHQOWNDO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1270292-77-7): Procurement-Relevant Chemical Identity and Supplier Landscape


(1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol is a chiral, non-racemic fluorinated indanol characterized by a rigid bicyclic indane core, a secondary alcohol at the 1-position with defined (R) absolute configuration, and a single fluorine substituent at the 4-position of the aromatic ring. The molecular formula is C₉H₉FO, with a molecular weight of 152.16 g/mol . It is primarily supplied as a research-grade chiral building block at ≥95% purity, with commercial availability from multiple vendors under the CAS registry number 1270292-77-7 .

Why Generic Substitution of (1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol Fails: Stereochemical, Positional, and Redox Differentiation


Substitution with the racemate (CAS 52085-95-7), the (S)-enantiomer (CAS 1270289-99-0), or the 5-fluoro regioisomer (CAS 1270299-60-9) cannot be assumed to yield equivalent outcomes because each variant introduces distinct stereoelectronic and three-dimensional recognition features. The (R)-configuration at the chiral C1 center dictates the spatial orientation of the hydroxyl group, a critical determinant in chiral auxiliary applications and receptor-ligand interactions . The 4-fluoro substitution pattern exerts a distinct inductive effect on the aromatic ring compared to the 5-fluoro isomer, altering electrophilic substitution reactivity and electronic complementarity with biological targets . Substituting the alcohol with the ketone analog 4-fluoroindan-1-one (CAS 699-99-0) changes both the hydrogen-bond donor/acceptor profile and the geometry at the 1-position, precluding its use where a chiral secondary alcohol is specifically required .

Head-to-Head and Cross-Study Quantitative Evidence for (1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol Differentiation


Enantiomeric Excess and Chiral Purity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The target compound is produced and supplied as the single (R)-enantiomer, in contrast to the racemic mixture (CAS 52085-95-7) and the (S)-enantiomer (CAS 1270289-99-0). While explicit vendor-certified enantiomeric excess (ee) values are not publicly available for this specific CAS, the comparable (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1270299-60-9) is supplied at ≥95% purity with a defined [α]D specification by select vendors, establishing an expectation of enantiomeric purity for the (1R) series . Enzymatic resolution studies on halogenated dihydroindenols demonstrate that lipase-catalyzed kinetic resolution can achieve >99% ee for isolated enantiomers, confirming the feasibility of high optical purity for this scaffold .

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Computed LogP Comparison: 4-Fluoro vs. Unsubstituted Indanol and 5-Fluoro Regioisomer

The computed XLogP3 value for (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol is 1.6 . This represents a +0.2 to +0.4 log unit increase in lipophilicity compared to unsubstituted (1R)-2,3-dihydro-1H-inden-1-ol (estimated XLogP3 ~1.2–1.4), attributable to the electron-withdrawing fluorine atom. The 4-fluoro regioisomer (target) and 5-fluoro regioisomer share identical molecular mass and formula but may differ in computed dipole moment and electrostatic potential surface, which can influence chromatographic retention and passive membrane permeability in biological systems .

Lipophilicity Physicochemical Property Drug Design

Topological Polar Surface Area and Hydrogen-Bond Profile: Target vs. Ketone Analog 4-Fluoroindan-1-one

The target compound possesses one hydrogen bond donor (hydroxyl, count = 1) and two hydrogen bond acceptors (hydroxyl oxygen and fluorine, count = 2), with a topological polar surface area (TPSA) of 20.2 Ų . In contrast, 4-fluoroindan-1-one (CAS 699-99-0) has zero HBD, two HBA, and a TPSA of 17.1 Ų due to the carbonyl replacing the alcohol. This difference in hydrogen-bond donor capacity affects solubility, crystal packing, and target engagement in biological assays where a hydroxyl group serves as a critical pharmacophoric element .

Hydrogen Bonding Drug-Likeness Structural Comparison

Patent Footprint as a Chiral Building Block: (R)-4-Fluoroindanol vs. (S)-Enantiomer Utilization

The PubChemLite annotation for (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol records association with 29 patents and 0 primary literature articles . This patent:literature ratio indicates that the compound is predominantly utilized as a proprietary synthetic intermediate rather than as a directly studied bioactive entity. The (S)-enantiomer (CAS 1270289-99-0) is also indexed but patent association data are not independently aggregated at comparable resolution. The patent landscape includes applications in EED inhibition (US20170320880A1), mGluR7 modulation, and protein kinase inhibitor scaffolds where the indanol core serves as a conformationally constrained chiral building block .

Patent Analysis Chiral Building Block Medicinal Chemistry

Spectroscopic Fingerprint: ¹H NMR Identity as a Lot-Release Criterion vs. Racemate and Regioisomeric Impurities

The (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol compound is registered in the Wiley KnowItAll NMR Spectral Library with a unique ¹H NMR spectrum (SpectraBase Compound ID: 7VarqL5kJbL) . This spectral fingerprint enables unambiguous identity confirmation and distinguishes the target from: the (S)-enantiomer (identical chemical shifts in achiral solvent but distinguishable by chiral shift reagent or chiral HPLC), the 5-fluoro regioisomer (distinct aromatic proton coupling pattern), and the racemate (no distinction in achiral NMR, necessitating chiral chromatographic or polarimetric methods). The availability of a reference spectrum in a commercial spectral library reduces the analytical burden for incoming quality control .

Quality Control NMR Spectroscopy Lot Release

Defensible Application Scenarios for (1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Drug Candidates Requiring (R)-Configured Indanol Chiral Auxiliaries or Intermediates

In medicinal chemistry programs where the indanol scaffold serves as a chiral auxiliary, ligand, or key intermediate with defined absolute stereochemistry, the (R)-enantiomer is the essential procurement choice. The 29-patent association landscape confirms its role in proprietary drug discovery pipelines including EED inhibitors and kinase modulators. Substitution with the racemate would yield a 1:1 mixture of diastereomers upon further chiral derivatization, necessitating costly separation and reducing effective yield by 50%. The (S)-enantiomer would produce the antipodal configuration, potentially abolishing target binding or yielding an undesired pharmacological profile.

Development of Fluorine-Containing PET Tracer Precursors and Radioligands

Fluorinated indanone and indanol derivatives have demonstrated high binding affinity toward MAO-B (Ki = 6.9 ± 5.33 nM for lead compound HL126) . While the target compound itself has not been directly profiled as an MAO inhibitor, its 4-fluoroindanol core positions it as a synthetic precursor to 4-fluoroindanone-based PET ligands. The computed XLogP3 of 1.6 supports adequate brain penetration potential, and the defined (R)-configuration enables enantiopure radioligand preparation where stereochemistry influences target engagement.

Material Science and Polymer Chemistry: Fluorinated Building Block with Enhanced Thermal and Chemical Resistance

The combination of a rigid indane bicycle, 4-fluoro substitution, and a reactive secondary alcohol makes this compound suitable for incorporation into fluorinated polymers and coatings where enhanced thermal stability and chemical resistance are required. The TPSA of 20.2 Ų and hydrogen-bond donor capacity enable controlled polymerization or surface functionalization. The (R)-configuration may confer tacticity control in stereoregular polymer synthesis, a feature unavailable with the racemic or (S)-variant.

Analytical Reference Standard for Chiral Method Development and Lot-Release Testing

The availability of a verified ¹H NMR spectrum in the Wiley KnowItAll library and the defined CAS registry number make this compound suitable as a reference standard for developing chiral HPLC or SFC methods to resolve the (R) and (S) enantiomers. Procurement of the pure (R)-enantiomer is necessary to establish retention time and peak identity in chiral separations of racemic or enantiomerically enriched reaction products.

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